molecular formula C12H16K6O29S6 B13408683 hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate

hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate

Cat. No.: B13408683
M. Wt: 1051.2 g/mol
InChI Key: VIMPGLZYQCCLIC-NVBZBKOESA-H
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Description

Sucrose Hexasulfate, Potassium Salt, Technical Grade is a polysulfated disaccharide derivative of sucrose. It is commonly used as a reference standard for the drug sucralfate, which is a gastrointestinal protectant. The compound is characterized by its high molecular weight and complex structure, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sucrose Hexasulfate, Potassium Salt involves the sulfation of sucrose. The process typically includes the reaction of sucrose with sulfur trioxide in the presence of a suitable solvent, such as pyridine or dimethylformamide. The reaction conditions often require controlled temperatures and specific reaction times to ensure complete sulfation .

Industrial Production Methods: Industrial production of Sucrose Hexasulfate, Potassium Salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through crystallization or other suitable methods to obtain the technical grade compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sucrose Hexasulfate, Potassium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sucrose Hexasulfate, Potassium Salt involves its ability to form a protective barrier on mucosal surfaces. This is particularly relevant in its use as a reference standard for sucralfate, which protects gastric epithelial cells from acid and pepsin-induced damage. The compound interacts with proteins and other molecules on the cell surface, forming a protective layer that prevents further damage .

Comparison with Similar Compounds

Uniqueness: Sucrose Hexasulfate, Potassium Salt is unique due to its specific sulfation pattern and its use as a reference standard for sucralfate. Its ability to form protective barriers on mucosal surfaces distinguishes it from other sulfated polysaccharides .

Properties

Molecular Formula

C12H16K6O29S6

Molecular Weight

1051.2 g/mol

IUPAC Name

hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate

InChI

InChI=1S/C12H22O29S6.6K/c13-1-4-6(14)8(39-45(24,25)26)9(40-46(27,28)29)11(35-4)37-12(3-34-43(18,19)20)10(41-47(30,31)32)7(38-44(21,22)23)5(36-12)2-33-42(15,16)17;;;;;;/h4-11,13-14H,1-3H2,(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;;;;/q;6*+1/p-6/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;/m1....../s1

InChI Key

VIMPGLZYQCCLIC-NVBZBKOESA-H

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+]

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+]

Origin of Product

United States

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